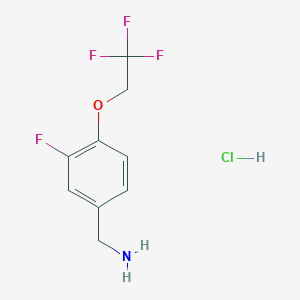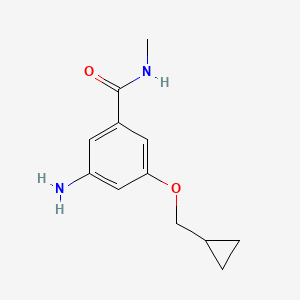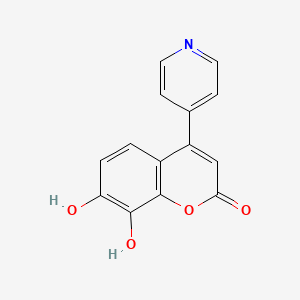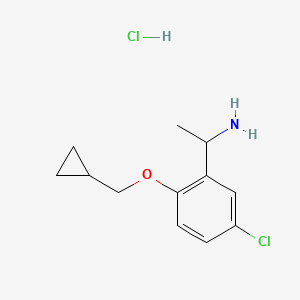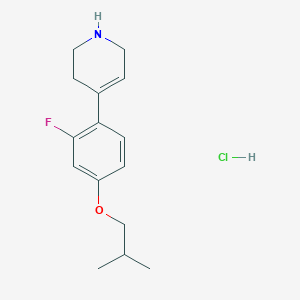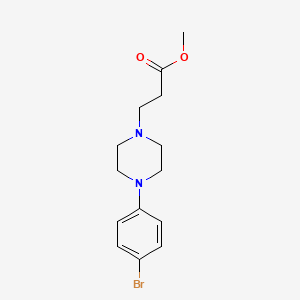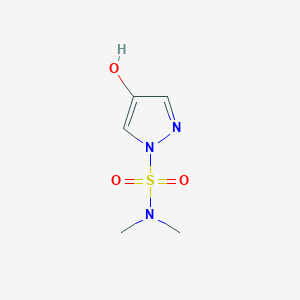
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide is a chemical compound with the molecular formula C5H9N3O3S and a molecular weight of 191.20826 g/mol . This compound is part of the pyrazole family, which is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles are known for their versatility and are widely used in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide typically involves the condensation of 1,3-diketones with arylhydrazines . This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions usually require a solvent such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
given the general methods for synthesizing pyrazole derivatives, it is likely that large-scale production would involve similar catalytic and reaction conditions, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agricultural chemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonic acid group can form strong hydrogen bonds with active sites, inhibiting enzyme activity . Additionally, the pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-pyrazole-1-carboxamide
- 4-Hydroxy-pyrazole-1-sulfonamide
- 4-Hydroxy-pyrazole-1-thiol
Uniqueness
4-Hydroxy-pyrazole-1-sulfonic acid dimethylamide is unique due to its sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions . This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
4-hydroxy-N,N-dimethylpyrazole-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3S/c1-7(2)12(10,11)8-4-5(9)3-6-8/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBAQVUVGVKDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(C=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
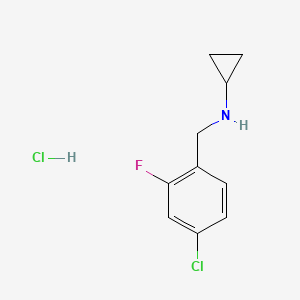
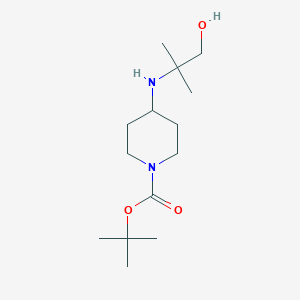
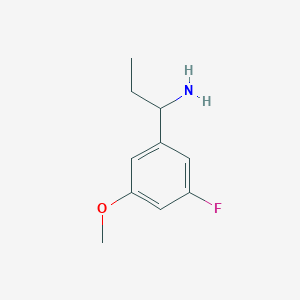

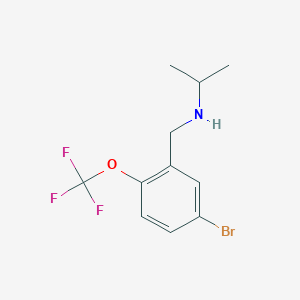

![5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole](/img/structure/B8130139.png)
